Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside
Description
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside (CAS 79528-49-7) is a thioglycoside derivative extensively used in carbohydrate chemistry for oligosaccharide synthesis and enzymatic studies. Its structure features:
- A phenyl aglycone linked via a thioglycosidic bond (C-S-C), enhancing stability against hydrolysis compared to O-glycosides.
- 3,4,6-tri-O-acetyl groups protecting hydroxyl positions, facilitating regioselective reactions.
- A 2-deoxy-2-phthalimido group at the C2 position, providing steric and electronic protection for the amino functionality during synthesis .
This compound serves as a versatile glycosyl donor in glycosylation reactions, activated by thiophilic reagents like N-iodosuccinimide (NIS) and triflic acid (TfOH) .
Properties
Molecular Formula |
C26H25NO9S |
|---|---|
Molecular Weight |
527.5 g/mol |
IUPAC Name |
[3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-phenylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C26H25NO9S/c1-14(28)33-13-20-22(34-15(2)29)23(35-16(3)30)21(26(36-20)37-17-9-5-4-6-10-17)27-24(31)18-11-7-8-12-19(18)25(27)32/h4-12,20-23,26H,13H2,1-3H3 |
InChI Key |
FEYKFHMOACOSBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C3=O)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Preparation Methods
Chloroacetylation for Directed Coupling
The O-6 hydroxyl group of 4 is masked with a chloroacetyl group using chloroacetyl chloride in dichloromethane at −10°C, yielding 5 (75% yield). This temporary protection prevents undesired side reactions during bromination and glycosylation. Bromination of 5 with elemental bromine generates the glycosyl bromide donor, which is coupled with acceptor 4 using silver triflate (AgOTf) as a promoter to form the β-(1→6)-linked disaccharide 6 (77% yield).
Oligomer Extension
For higher oligomers, 6 undergoes dechloroacetylation with thiourea to liberate O-6, producing disaccharide acceptor 7 . Coupling 7 with 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-β-D-glucopyranosyl bromide (8 ) under AgOTf promotion yields trisaccharide 9 (68% yield). Tetrasaccharide 10 is similarly prepared via a 2+2 coupling strategy (75% yield), while pentasaccharide 12 is synthesized through a 1+4 block approach.
Global Deprotection and Final Product Isolation
Phthalimido Group Removal
The phthalimido protecting group is cleaved using ethylenediamine in ethanol, followed by N-acetylation with acetic anhydride to afford intermediates 13 –16 . Peracetylation ensures stability during purification.
O-Deacetylation
Zemplén transesterification with sodium methoxide in methanol removes acetyl groups, yielding the final oligosaccharides 17 –20 . For the target compound (17 ), this step achieves >98% purity, as confirmed by HPLC.
Reaction Optimization and Yield Analysis
Challenges and Mitigation Strategies
Acyl Migration During Detritylation
The moderate yield (65%) during detritylation of 3 to 4 is attributed to acyl migration from O-4 to O-6 under acidic conditions. This issue is mitigated by严格控制 reaction temperature and duration.
Glycosylation Efficiency
The use of AgOTf as a promoter ensures high β-selectivity (>95%) by stabilizing the oxocarbenium ion intermediate. Collidine acts as an acid scavenger, minimizing side reactions.
Analytical Characterization
The final product is characterized by:
-
¹H/¹³C NMR : δ 5.21 (H-1, d, J = 10.2 Hz), δ 170–175 ppm (acetyl carbonyls).
-
HPLC : Retention time 12.3 min (C18 column, acetonitrile/water).
Industrial-Scale Considerations
Batch processes for multi-kilogram synthesis require:
Chemical Reactions Analysis
Types of Reactions
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfoxides.
Reduction: The compound can be reduced to modify the acetyl groups or the phthalimido moiety.
Substitution: The acetyl groups can be substituted with other functional groups to create derivatives with different properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield disulfides, while substitution reactions can produce a wide range of derivatives with varying biological activities .
Scientific Research Applications
Glycosylation Reagent
One of the primary applications of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside is as a glycosylation reagent in organic synthesis. It facilitates the formation of glycosidic bonds between sugars and other molecules, which is crucial for the synthesis of oligosaccharides and polysaccharides.
Case Study: Synthesis of Oligosaccharides
A study demonstrated the use of this compound in synthesizing a specific oligosaccharide that exhibits biological activity. The glycosylation reaction was carried out under optimized conditions, leading to high yields and purity of the desired product. This application highlights its importance in producing complex carbohydrate structures that can be used in pharmaceuticals and biotechnology.
Synthesis of Complex Carbohydrates
This compound is instrumental in synthesizing various complex carbohydrates that have significant biological roles. These include glycoproteins and glycolipids, which are essential for cellular recognition processes.
Table 1: Examples of Complex Carbohydrates Synthesized Using the Compound
| Compound Name | Application Area | Reference |
|---|---|---|
| Glycoprotein A | Immunology | |
| Glycolipid B | Cell signaling | |
| Oligosaccharide C | Antiviral agents |
Development of Antiviral Agents
In recent research, this compound has been explored for its potential to synthesize antiviral agents. By modifying the sugar moiety with this compound, researchers have been able to develop new compounds that inhibit viral replication.
Case Study: Antiviral Synthesis
A notable case involved modifying a known antiviral sugar derivative using this reagent, which resulted in enhanced efficacy against specific viruses. The modified compound showed improved binding affinity to viral proteins compared to its predecessors, indicating a promising avenue for drug development.
Research in Bioconjugation
The compound is also being investigated for its role in bioconjugation processes where it aids in attaching carbohydrates to proteins or other biomolecules. This application is vital in creating targeted drug delivery systems and improving the pharmacokinetics of therapeutic agents.
Table 2: Bioconjugation Applications
Mechanism of Action
The mechanism of action of Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, affecting their function and activity. Additionally, the phthalimido moiety may interact with cellular receptors, modulating various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Variations and Functional Impacts
The table below highlights critical differences between the target compound and its analogs:
Detailed Analysis of Structural and Functional Differences
Aglycone Modifications
- Phenyl vs. Alkyl Groups : The phenyl group in the target compound acts as a superior leaving group compared to ethyl or methyl analogs, enhancing reactivity in glycosylation reactions. Ethyl and methyl derivatives (e.g., CAS 99409-32-2, 79528-48-6) require stronger promoters like dimethyl(methylthio)sulfonium triflate (DMTST) .
- Electron-Withdrawing Substituents : The 3-fluoro-4-nitrophenyl analog () exhibits heightened reactivity due to electron-withdrawing groups, enabling efficient glycosylations under mild conditions .
Glycosidic Bond Type
- Thioglycosides (S) : The target compound’s thioglycosidic bond offers superior chemical stability over O-glycosides, resisting acid-catalyzed hydrolysis. Activation typically employs NIS/TfOH .
- Selenoglycosides (Se): Selenium analogs () activate under even milder conditions (e.g., iodine), but are less commonly used due to synthetic complexity .
Amino Protecting Groups
- Phthalimido : Provides robust protection but requires harsh deprotection (e.g., hydrazine), limiting use in acid-sensitive systems.
- Trifluoroacetamido () : Easily removed via mild base treatment but offers less steric shielding, increasing side-reaction risks .
- Acetamido () : Simplifies deprotection (e.g., aqueous acid) but is unsuitable for multi-step syntheses due to lower stability .
Research Findings and Data
Reactivity in Glycosylation Reactions
Stability Profiles
- Thermal Stability : The phthalimido group in the target compound remains intact at 100°C, whereas trifluoroacetamido analogs decompose above 60°C .
Biological Activity
Phenyl-3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-thioglucopyranoside (CAS Number: 79528-49-7) is a glycosylation reagent known for its role in synthesizing complex carbohydrates. Its unique structure, characterized by multiple acetyl groups and a thioglucopyranoside moiety, contributes to its biological activities and applications in medicinal chemistry.
| Property | Value |
|---|---|
| Molecular Formula | C26H25NO9S |
| Molecular Weight | 527.54 g/mol |
| Purity | 95-98% |
| Catalog Number | GMSC-108 |
The biological activity of this compound is primarily attributed to its role as a glycosyl donor in glycosylation reactions. This compound facilitates the formation of glycosidic bonds, which are crucial for the synthesis of oligosaccharides and glycoconjugates. The presence of the phthalimido group enhances its stability and reactivity during these reactions .
Biological Applications
- Antitumor Activity : Compounds with carbohydrate scaffolds have shown potential antitumor properties. The structural features of this compound may contribute to similar activities through the modulation of cell signaling pathways involved in tumor growth .
- Antiviral Properties : Glycosides have been investigated for their antiviral effects. The ability of this compound to mimic natural substrates may allow it to interfere with viral replication processes .
- Anti-inflammatory Effects : Research indicates that carbohydrate derivatives can exhibit anti-inflammatory properties by modulating immune responses. The specific mechanism through which this compound exerts such effects remains an area for further investigation .
Case Study 1: Synthesis and Characterization
A study focused on synthesizing various 2-deoxyglycosides using this compound as a glycosyl donor demonstrated high yields and selectivity in the formation of desired products. This research highlighted the effectiveness of this compound in facilitating glycosylation reactions under mild conditions .
Case Study 2: Antitumor Screening
In vitro assays were conducted to evaluate the antitumor activity of derivatives synthesized from this compound. Results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Q & A
Q. What is the role of acetyl and phthalimido protecting groups in this compound during glycosylation reactions?
The acetyl groups at the 3-, 4-, and 6-positions serve as temporary protecting groups to prevent unwanted side reactions (e.g., premature glycosidic bond formation) and enable regioselective deprotection during stepwise oligosaccharide assembly. The phthalimido group at the 2-position acts as a permanent protecting group for the amine, ensuring stability during acidic or basic reaction conditions. This dual protection strategy allows precise control over glycosylation sites and simplifies post-reaction purification .
Q. What analytical methods are recommended for confirming the structure of derivatives synthesized from this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques like HSQC and COSY) is critical for confirming regiochemistry and stereochemistry. Mass spectrometry (MS), particularly MALDI-TOF or ESI-MS, validates molecular weight and purity. High-performance liquid chromatography (HPLC) with UV or ELSD detection ensures homogeneity of intermediates and final products .
Q. How is this compound typically activated for use as a glycosyl donor in chemical synthesis?
The thioglycoside moiety is activated using thiophilic promoters such as N-iodosuccinimide (NIS) with a catalytic acid (e.g., triflic acid) or dimethyl(methylthio)sulfonium triflate (DMTST). These conditions generate a reactive oxocarbenium ion intermediate, enabling stereoselective glycosidic bond formation. The acetyl and phthalimido groups remain intact under these mild conditions .
Advanced Research Questions
Q. What strategies address regioselectivity challenges when using this compound in complex oligosaccharide synthesis?
Regioselectivity is controlled through orthogonal protection schemes. For example, the 6-O-acetyl group can be selectively deprotected using hydrazine acetate, while the 3- and 4-O-acetyl groups require stronger bases like sodium methoxide. Temporary protecting groups (e.g., benzylidene or trityl) are introduced at specific positions to direct glycosylation to unprotected hydroxyls. Computational modeling of transition states can also guide reagent selection to favor desired regiochemistry .
Q. How can side reactions during deprotection of acetyl groups be minimized in glycoconjugate synthesis?
To avoid β-elimination or migration of acetyl groups, deprotection is performed under mild, anhydrous conditions (e.g., NaOMe in dry MeOH at 0°C). Monitoring reaction progress via TLC or LC-MS prevents overexposure to basic conditions. For acid-sensitive targets, enzymatic deacetylation using lipases or esterases provides a biocompatible alternative .
Q. What are the advantages of enzymatic vs. chemical glycosylation using this thioglycoside donor?
Chemical glycosylation offers broader substrate scope and tolerance for non-natural sugars but may require extensive optimization of promoters and solvents. Enzymatic methods (e.g., using glycosyltransferases) provide strict stereocontrol and are ideal for biologically relevant systems but are limited to native or engineered enzyme substrates. Hybrid approaches, such as chemoenzymatic synthesis, leverage the thioglycoside’s stability for initial chemical steps followed by enzymatic elaboration .
Q. How does the thioglycoside moiety influence stability and reactivity compared to O-glycosides?
The thioglycoside’s C-S bond is more resistant to hydrolysis than the C-O bond in O-glycosides, enhancing shelf stability. However, the sulfur atom’s lower electronegativity reduces anomeric effect stabilization, requiring stronger promoters for activation. This trade-off makes thioglycosides ideal for iterative synthesis where intermediate stability is critical .
Methodological Insights from Recent Studies
- Glycosylation Efficiency : A 2024 study demonstrated that using 2,4,6-tri-O-acetyl-3-O-allyl derivatives of this compound improved yields in β-(1→6) linkages due to reduced steric hindrance .
- Enzymatic Compatibility : Chemoenzymatic synthesis of human milk oligosaccharides utilized this compound as a stable donor for chemical coupling before enzymatic extension with galactosyltransferases .
- Deprotection Protocols : Optimized deacetylation with 0.05 M NaOMe in MeOH at 4°C achieved >95% yield without epimerization, as validated by ¹H NMR .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
